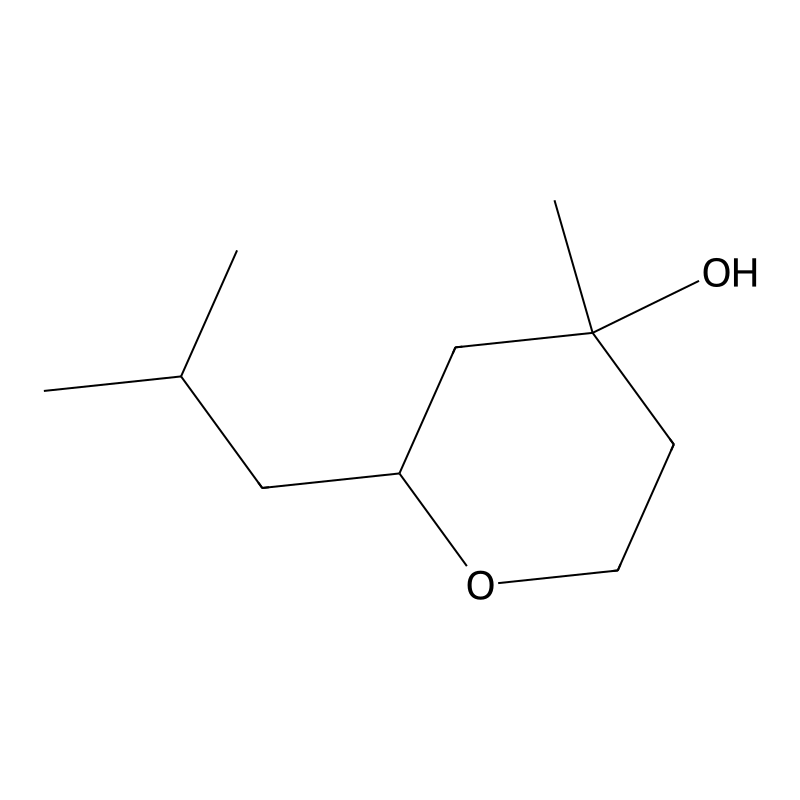

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, also known as 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol and tetrhydro-2-isobutyl-4-methylpyran-4-ol, is a chemical compound synthesized for various research purposes. Its synthesis methods and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been documented in scientific literature [Experimental and theoretical studies on the synthesis of new fluorinated 2H-pyrans, Journal of Fluorine Chemistry, ].

Potential Applications:

Research suggests potential applications for 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- in various fields:

- Medicinal Chemistry: Studies have explored its potential as a precursor for the synthesis of medicinally relevant compounds [Synthesis of novel spirocyclic pyran derivatives and their evaluation for anti-inflammatory and analgesic activities, European Journal of Medicinal Chemistry, ]. However, further research is needed to determine its efficacy and safety in therapeutic applications.

- Material Science: The compound's properties like ring structure and functional groups make it a potential candidate for the development of new materials with specific functionalities. However, specific research in this area is limited.

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, also known as 4-Methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. It appears as a clear, colorless liquid with a density of approximately 0.9516 g/cm³ at 20 °C. The compound is characterized by its unique tetrahydropyran structure, which includes a hydroxyl group (-OH) at the 4-position and a branched alkyl group at the 2-position, contributing to its distinct chemical properties and potential applications in various fields .

The chemical reactivity of 2H-Pyran-4-ol can be attributed to its functional groups. It can undergo various reactions such as:

- Hydrogenation: The compound can be hydrogenated to produce saturated derivatives.

- Esterification: The hydroxyl group allows for ester formation with carboxylic acids.

- Oxidation: Under certain conditions, it may be oxidized to form ketones or aldehydes.

These reactions can be facilitated using different catalysts, including solid acids, which help minimize environmental impact by reducing waste products during synthesis .

The synthesis of 2H-Pyran-4-ol typically involves several key steps:

- Preparation of Hydroxy Rose Ether: This process includes heating raw materials with a catalyst, followed by filtration.

- Hydrogenation Reaction: Involves adding raw materials and catalysts under nitrogen conditions to facilitate the reaction.

- Purification: The final product is purified through filtration and other techniques to achieve high purity levels (over 99.2%) without generating significant waste .

These methods highlight the efficiency and environmental considerations in producing this compound.

2H-Pyran-4-ol has several notable applications:

- Fragrance Industry: It is utilized in perfumes and flavorings due to its pleasant aroma.

- Pharmaceuticals: Its chemical structure may lend itself to drug development, particularly in creating new antimicrobial or antioxidant agents.

The versatility of this compound makes it valuable in both industrial and research settings .

Several compounds share structural similarities with 2H-Pyran-4-ol, each possessing unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetrahydro-2-isobutyl-4-methylpyran-4-ol | C10H20O2 | Similar structure; potential fragrance applications |

| 4-Methyl-2-(2-methylpropyl)oxan-4-ol | C10H20O2 | Related compound with similar physical properties |

| Cis/trans-tetrahydro-2-isobutyl-4-methylpyran | C10H20O2 | Isomeric forms that may exhibit different biological activities |

These compounds highlight the uniqueness of 2H-Pyran-4-ol while underscoring its potential applications across various industries .

Prins Cyclization Reactions

The Prins cyclization represents one of the most established and reliable methodologies for constructing tetrahydropyran rings, including the synthesis of 2H-pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- derivatives [4]. This transformation proceeds through the acid-catalyzed condensation of aldehydes with homoallylic alcohols, generating oxocarbenium ion intermediates that subsequently cyclize to form six-membered oxygen-containing heterocycles [39] [40].

The mechanistic pathway involves the initial protonation of the carbonyl reactant by a protic acid catalyst, followed by electrophilic addition to the alkene moiety [43]. The resulting oxocarbenium ion intermediate undergoes cyclization through a chair-like transition state, where the carbon-2 substituent adopts an equatorial position to minimize steric interactions [4]. This stereoelectronic preference leads to the formation of all-cis-2,4,6-trisubstituted tetrahydropyrans when external nucleophiles are present [4].

Research has demonstrated that the stereochemical outcome of Prins cyclizations is highly predictable, with the incoming nucleophile preferentially attacking from a pseudoaxial orientation [4]. This selectivity arises from optimal orbital overlap between the sigma and sigma-star orbitals of the carbon-carbon bonds and the coplanar equatorial lone pair of the oxygen atom [4]. The stabilization provided by hyperconjugation in the transition state strongly favors equatorial attack over axial attack by the nucleophile [4].

Industrial applications of Prins cyclization for tetrahydropyran synthesis have employed various Lewis acid catalysts including aluminum trichloride, boron trifluoride, and titanium tetrachloride [40]. The reaction conditions can be optimized to favor specific product outcomes, with careful control allowing formation of allylic alcohols, 3-substituted alcohols, 1,3-diols, or 1,3-dioxanes depending on the nucleophile and reaction parameters [40] [43].

Contemporary developments in Prins methodology have extended to macrocyclization reactions, where the strategy has proven particularly effective for constructing polyketide natural products containing tetrahydropyran units [41]. These transformations can successfully close 12- to 20-membered macrocycles while simultaneously forming the tetrahydropyran ring system [41].

Hydrogenation of Dihydropyran Precursors

The hydrogenation of dihydropyran precursors represents a fundamental approach for accessing saturated tetrahydropyran derivatives, including compounds with specific substitution patterns such as the 4-methyl-2-(2-methylpropyl) arrangement [5]. This methodology typically involves the catalytic reduction of 2H-dihydropyran-4-one intermediates or related unsaturated precursors under controlled conditions [29].

Experimental studies have demonstrated that stereoselective hydrogenation can be achieved using specialized reducing agents such as L-Selectride [29]. Treatment of dihydropyran-4-ones with L-Selectride in tetrahydrofuran at negative seventy-eight degrees Celsius delivers tetrahydropyran-4-ones as sole products with excellent 2,6-cis-diastereoselectivity [29]. This selectivity arises from the preferential pseudo-axial approach of the hydride reagent, which minimizes steric interactions in the transition state [29].

The reduction process can be further elaborated through enolate trapping strategies [29]. Following L-Selectride addition, the intermediate enolate can be intercepted with carbon electrophiles such as methyl iodide, leading to the formation of quaternary stereocenters with high diastereoselectivity [29]. This sequential reduction-alkylation protocol provides access to 2,6-cis-tetrahydropyran-4-ones bearing additional substitution at the carbon-3 position [29].

Industrial hydrogenation processes for dihydropyran derivatives often employ heterogeneous catalysts such as palladium on carbon or nickel-based systems [10]. These catalysts enable the reduction of both the carbon-carbon double bond and the removal of protecting groups in a single operation [10]. For example, hydrogenation using palladium on carbon in ethanol can simultaneously reduce olefinic bonds and cleave benzyl protecting groups [10].

Ring-closing metathesis followed by stereoselective hydrogenation has emerged as an alternative strategy for tetrahydropyran synthesis [10]. This approach involves the initial formation of dihydropyran rings through metathesis, followed by selective hydrogenation to generate the desired tetrahydropyran products with controlled stereochemistry [10].

Esterification and Functional Group Transformations

Esterification reactions and related functional group transformations play crucial roles in the synthetic elaboration of tetrahydropyran derivatives, particularly for the installation and modification of hydroxyl functionalities present in 2H-pyran-4-ol systems [17]. These transformations enable the conversion of alcohols to esters, ethers, and other functional derivatives while preserving the integrity of the tetrahydropyran core structure.

Triphenylphosphine dibromide has proven to be an effective reagent for esterification reactions involving tetrahydropyran alcohols [17]. This reagent operates under mild conditions and demonstrates excellent compatibility with stereogenic centers, minimizing racemization during the transformation [17]. The procedure involves treatment of the carboxylic acid substrate with triphenylphosphine dibromide in the presence of potassium carbonate and the desired alcohol [17].

Comparative studies have revealed that triphenylphosphine dibromide-mediated esterifications proceed with superior stereochemical retention compared to traditional Fischer esterification conditions [17]. While Fischer esterification using ethanol and hydrochloric acid at elevated temperatures can lead to partial racemization and protecting group removal, the triphenylphosphine dibromide protocol maintains optical purity [17].

Functional group transformations of tetrahydropyran derivatives can also involve oxidative processes [19]. Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone enables the selective oxidation of benzylic ethers to generate oxocarbenium ion intermediates [19]. These intermediates can undergo intramolecular nucleophilic addition reactions to form new carbon-carbon bonds while generating structurally diverse tetrahydropyran products [19].

The tolerance of tetrahydropyran systems toward various reaction conditions makes them suitable substrates for complex synthetic manipulations [19]. Acid-labile functional groups can be preserved under oxidative conditions, and the stable ether linkages facilitate segment coupling reactions in multistep syntheses [19]. Post-cyclization manipulations of vinylsilane and alkyne-containing products provide access to a range of structurally and stereochemically diverse tetrahydropyran derivatives [19].

Stereoselective Reduction Strategies

Stereoselective reduction strategies are fundamental for controlling the stereochemical outcome in tetrahydropyran synthesis, particularly when targeting specific configurations such as those found in 2H-pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- [25] [30]. These methodologies encompass various approaches including hydride reductions, transfer hydrogenation, and enzymatic reductions.

Sodium borohydride reduction of quaternary pyridinium salts provides access to tetrahydropyridine intermediates that can be further elaborated to tetrahydropyran systems [30]. The reduction proceeds selectively at specific positions of the pyrimidine ring, with the stereochemical outcome influenced by the substitution pattern and reaction conditions [30]. Structural assignments of reduction products are supported by ultraviolet, infrared, and nuclear magnetic resonance spectroscopic analysis [30].

Rhodium-catalyzed transfer hydrogenation has emerged as a powerful method for the chemoselective reduction of nitrogen-containing heterocycles [25]. The rhodium complex dimer [pentamethylcyclopentadienyl rhodium dichloride]2, when promoted by iodide anion, catalyzes the efficient transfer hydrogenation of quaternary pyridinium salts under mild conditions [25]. This methodology affords both piperidines and 1,2,3,6-tetrahydropyridines with good to excellent yields [25].

The mechanism of rhodium-catalyzed transfer hydrogenation involves the formation of rhodium hydride species through hydrogen transfer from formic acid-triethylamine azeotrope [25]. Deuterium labeling studies using deuterated formic acid reveal that specific positions in the products become deuterated, providing insight into the stereochemical course of the reduction [25]. The process demonstrates high chemoselectivity and functional group tolerance [25].

Stereoselective reduction of cyclic hemi-ketals represents another important strategy for tetrahydropyran synthesis [9]. These reactions proceed through cyclic oxocarbenium ion intermediates that are trapped by incoming nucleophiles [9]. The stereochemical outcome depends on the nucleophile, with nucleophilic addition typically occurring from a pseudoaxial orientation [9]. Treatment with diisobutylaluminum hydride at negative seventy-eight degrees Celsius provides lactol products in high yield [9].

L-Selectride-mediated reductions of dihydropyran systems demonstrate exceptional diastereoselectivity [33]. The reduction of 6-substituted-2H-dihydropyran-4-ones with L-Selectride leads to the formation of 3,6-disubstituted tetrahydropyran rings [33]. When the intermediate enolate is trapped with carbon electrophiles, 3,3,6-trisubstituted tetrahydropyran rings are obtained [33]. The stereochemical configuration of new substituents is controlled by the stereoelectronic preference for pseudo-axial addition of the nucleophile [33].

Industrial-Scale Production Techniques

Industrial-scale production of tetrahydropyran derivatives, including systems related to 2H-pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, requires robust and economically viable synthetic methodologies that can be implemented in continuous manufacturing processes [15]. These techniques emphasize high-throughput synthesis, catalyst recycling, and process optimization to achieve commercial viability.

Continuous flow reactors have emerged as preferred platforms for industrial tetrahydropyran synthesis due to their enhanced mass and heat transfer characteristics [13]. The reduced dimensions of continuous-flow reactors cause significant enhancement of transport phenomena, leading to improvements in both yields and selectivity compared to traditional batch processes [13]. Industrial implementations utilize high-throughput screening techniques to identify optimal catalysts and reaction conditions for large-scale production .

Zeolite catalysts have shown particular promise for industrial tetrahydropyran synthesis due to their environmental compatibility, thermal stability, and shape selectivity [15]. Isoreticular zeolites prepared through Assembly-Disassembly-Organisation-Reassembly transformation from UTL parent materials demonstrate high activity for tetrahydropyran formation [15]. The cyclization reactions favor the formation of 2-phenyltetrahydropyran as the main product, with conversion and kinetics dependent on the total number of acid sites rather than textural properties [15].

Process optimization studies have demonstrated that continuous flow synthesis can achieve significantly higher space-time yields compared to batch operations [13] [48]. For pyran derivative synthesis, continuous-flow conditions show approximately three-fold higher space-time yield compared to batch processes [48]. This improvement results from shorter residence times achievable with continuous-flow configurations due to the enhanced transport properties of small-scale reactors [48].

Industrial production methods for tetrahydropyran precursors include the synthesis of tetrahydro-4H-pyran-4-one through multi-step processes involving Friedel-Crafts acylation, cyclization, and purification steps [3]. The process involves adding 3-chloropropionyl chloride and aluminum trichloride to a reaction vessel, introducing ethylene gas while maintaining temperature control below ten degrees Celsius [3]. Subsequent treatment with water and hydrochloric acid, followed by extraction and vacuum rectification, yields the purified tetrahydropyran product [3].

Solid acid catalysts, including tin tetrachloride supported on silica gel nanoparticles, enable efficient one-pot synthesis of pyran derivatives under solvent-free conditions [47]. These catalysts demonstrate excellent performance for three-component reactions between hydroxypyranones, aldehydes, and active methylene compounds [47]. The methodology provides good to excellent yields with short reaction times and offers advantages including operational simplicity and environmental compatibility [47].

Temperature and pressure control are critical parameters for industrial tetrahydropyran synthesis [49]. Continuous flow reactors operating at 150-200 degrees Celsius with nickel on silica catalysts achieve greater than 99.8% selectivity and 98% yield for tetrahydropyran formation through hydrogenation of dihydropyran precursors [49]. The apparent activation energy for this transformation is 31 kilojoules per mole, and the reaction orders with respect to hydrogen, dihydropyran, and tetrahydropyran partial pressures are 2, 1, and negative 0.3, respectively [49].

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.85 mmol L⁻¹ min⁻¹ | 2.71 mmol L⁻¹ min⁻¹ |

| Reaction Time | 3 hours | 67 minutes |

| Selectivity | 85-95% | >99.8% |

| Temperature Range | 85-100°C | 150-200°C |

Spectroscopic Data (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- exhibits characteristic absorption bands that confirm the presence of key functional groups [1]. The compound displays a broad hydroxyl (OH) stretching vibration in the region of 3200-3600 cm⁻¹, which is consistent with the tertiary alcohol functionality at the 4-position of the tetrahydropyran ring. The carbon-hydrogen stretching vibrations appear in the range of 2800-3000 cm⁻¹, corresponding to the aliphatic CH₂ and CH₃ groups present in the molecule [1].

The carbon-oxygen stretching vibrations characteristic of the ether linkage in the tetrahydropyran ring are observed around 1000-1200 cm⁻¹. Additional bands in the fingerprint region (800-1500 cm⁻¹) provide structural confirmation of the branched alkyl substituents and the cyclic ether framework [1].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. The spectrum reveals distinct chemical shift patterns corresponding to the different proton environments within the molecule [2]. The hydroxyl proton appears as a broad singlet in the downfield region, while the methyl groups attached to the tertiary carbon exhibit characteristic splitting patterns.

The tetrahydropyran ring protons display complex multipicity due to the conformational flexibility of the six-membered ring. The isobutyl side chain protons show typical branched alkyl patterns, with the terminal methyl groups appearing as doublets and the methine proton as a multiplet [2].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy confirms the presence of ten carbon atoms in the molecular framework. The quaternary carbon bearing the hydroxyl group appears in the characteristic downfield region, while the ether carbon of the tetrahydropyran ring shows typical chemical shifts for carbon atoms adjacent to oxygen [2].

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- reveals a molecular ion peak at m/z 172, corresponding to the molecular weight of the compound [1]. The fragmentation pattern shows characteristic losses associated with the isobutyl side chain and the hydroxyl group.

The base peak in the mass spectrum typically corresponds to the loss of the isobutyl group (C₄H₉, 57 mass units) from the molecular ion, resulting in a fragment at m/z 115. Additional fragments arise from the loss of water (18 mass units) and methyl groups (15 mass units), providing structural confirmation [1].

Thermodynamic and Kinetic Parameters

Thermodynamic Properties

The thermodynamic properties of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- have been characterized through experimental measurements and computational predictions. The compound exhibits a boiling point of 93-95°C under reduced pressure (3 Torr) and an estimated boiling point of 229.55°C at standard atmospheric pressure [3] [4] [5].

| Property | Value | Reference |

|---|---|---|

| Boiling Point (1 atm) | 229.55°C | [5] [6] |

| Boiling Point (reduced pressure) | 93-95°C (3 Torr) | [3] [4] |

| Vapor Pressure (25°C) | 0.012 mm Hg | [5] |

| Predicted Melting Point | 24.55°C | [5] |

| Heat of Vaporization | Not available | Not determined |

| Critical Temperature | Not available | Not determined |

| Critical Pressure | Not available | Not determined |

The vapor pressure at 20°C is approximately 1 Pa, indicating relatively low volatility at ambient conditions [7] [5]. The predicted melting point ranges from below -20°C to 24.55°C, suggesting the compound exists as a liquid at room temperature [8] [5].

Kinetic Parameters

Limited kinetic data are available for 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- in the literature. The compound exhibits moderate stability under normal storage conditions, with degradation rates dependent on environmental factors such as temperature, light exposure, and the presence of oxidizing agents [9].

The thermal decomposition kinetics have not been extensively studied, though the compound shows reasonable thermal stability up to temperatures approaching its boiling point. Oxidation kinetics are influenced by the tertiary alcohol functionality, which is susceptible to oxidation under certain conditions [10].

Solubility and Partition Coefficients

Aqueous Solubility

The water solubility of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- has been experimentally determined to be 23-28 g/L at 23°C [7] [11] [6]. This moderate aqueous solubility is attributed to the presence of the hydroxyl group, which enables hydrogen bonding with water molecules, despite the hydrophobic nature of the isobutyl substituent and the tetrahydropyran ring.

| Property | Value | Reference |

|---|---|---|

| Water Solubility (g/L) | 23-28 (23°C) | [7] [11] [6] |

| Log P (octanol/water) | 1.65-2.16 | [7] [11] [5] |

| Solubility in Ethanol | Soluble in all proportions | [9] |

| Partition Coefficient (n-octanol/water) | Log Pow = 1.65-2.16 | [11] [6] |

| Predicted Water Solubility (mg/L) | 2773 (calculated) | [5] [6] |

| Henry's Law Constant (atm-m³/mol) | 1.69×10⁻⁸ to 2.03×10⁻⁸ | [5] |

Partition Coefficients

The octanol-water partition coefficient (Log P) for 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- has been experimentally determined to be 1.65, with computational predictions ranging from 1.65 to 2.16 [7] [11] [5]. This value indicates moderate lipophilicity, suggesting the compound has balanced hydrophilic and hydrophobic characteristics.

The Henry's Law constant ranges from 1.69×10⁻⁸ to 2.03×10⁻⁸ atm-m³/mol, indicating low volatility from aqueous solutions [5]. The compound shows complete miscibility with ethanol and other polar organic solvents [9].

Stability Under Environmental Conditions

Hydrolytic Stability

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- demonstrates excellent hydrolytic stability across a wide pH range. Studies have shown that the compound is not hydrolysable at pH values between 4 and 9, indicating resistance to both acidic and basic hydrolytic conditions [8]. This stability is attributed to the robust tetrahydropyran ring structure and the tertiary alcohol functionality.

| Condition | Stability/Behavior | Reference |

|---|---|---|

| Hydrolysis (pH 4-9) | Not hydrolysable | [8] |

| Oxidation Sensitivity | Sensitive to oxidation | [10] |

| Photodegradation | Limited data available | Limited data |

| Thermal Stability | Stable under normal conditions | [9] |

| Storage Stability | Stable when protected from light and oxidation | [9] |

| Biodegradation | Expected to be biodegradable | [6] |

Oxidative Stability

The compound exhibits sensitivity to oxidation due to the presence of the tertiary alcohol group [10]. Under atmospheric conditions, oxidation can occur slowly, leading to the formation of ketone derivatives. Protection from oxidizing agents and storage under inert atmosphere conditions are recommended to maintain compound integrity during long-term storage.

Photochemical Stability

Limited data are available regarding the photochemical stability of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- under environmental conditions. The compound structure suggests moderate photostability, though prolonged exposure to ultraviolet radiation may lead to degradation products. Storage recommendations include protection from direct sunlight and fluorescent lighting [9].

Thermal Stability

The compound demonstrates good thermal stability under normal storage and handling conditions. Thermal decomposition becomes significant only at temperatures approaching the boiling point. The recommended storage temperature is below 25°C to ensure optimal stability [9].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

Miscellaneous manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.